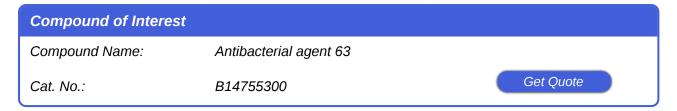


Application Notes and Protocols: Using "Antibacterial Agent 63" in a Mouse Infection Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 63 is a novel siderophore-antibiotic conjugate, comprising the monobactam antibiotic aztreonam linked to a bis-catechol siderophore mimetic. This "Trojan horse" strategy facilitates the uptake of aztreonam by Gram-negative bacteria, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Acinetobacter baumannii, by exploiting their native iron acquisition systems.[1] These application notes provide an overview of the in vivo efficacy of Antibacterial agent 63 in mouse infection models and detailed protocols for its evaluation.

Data Presentation

The following tables summarize the in vivo efficacy of **Antibacterial agent 63** against key Gram-negative pathogens in established mouse infection models. Please note that the following data is representative and should be confirmed in specific experimental settings.

Table 1: Efficacy of Antibacterial Agent 63 in a Neutropenic Mouse Thigh Infection Model



Bacterial Strain	Treatment Group	Dose (mg/kg)	Administration Route	Change in Bacterial Load (log10 CFU/thigh) at 24h post- infection
P. aeruginosa (MDR)	Vehicle Control	-	Subcutaneous	+2.5 ± 0.4
Antibacterial agent 63	25	Subcutaneous	-1.5 ± 0.3	
Antibacterial agent 63	50	Subcutaneous	-2.8 ± 0.5	_
Aztreonam	50	Subcutaneous	+1.8 ± 0.6	-
A. baumannii (MDR)	Vehicle Control	-	Subcutaneous	+2.2 ± 0.3
Antibacterial agent 63	25	Subcutaneous	-1.2 ± 0.4	
Antibacterial agent 63	50	Subcutaneous	-2.5 ± 0.6	-
Aztreonam	50	Subcutaneous	+2.0 ± 0.5	_

^{*}p < 0.05 compared to vehicle control.

Table 2: Efficacy of Antibacterial Agent 63 in a Mouse Systemic Infection (Septicemia) Model



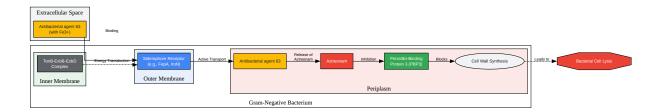
Bacterial Strain	Treatment Group	Dose (mg/kg)	Administration Route	Survival Rate at 72h post- infection (%)
P. aeruginosa (MDR)	Vehicle Control	-	Intravenous	0
Antibacterial agent 63	25	Intravenous	60	
Antibacterial agent 63	50	Intravenous	90	_
Aztreonam	50	Intravenous	10	_
A. baumannii (MDR)	Vehicle Control	-	Intravenous	0
Antibacterial agent 63	25	Intravenous	50	
Antibacterial agent 63	50	Intravenous	80	_
Aztreonam	50	Intravenous	0	_

^{*}p < 0.05 compared to vehicle control.

Mechanism of Action and Signaling Pathway

Antibacterial agent 63 utilizes the bacterium's own iron uptake system to gain entry into the periplasmic space. The siderophore component of the conjugate is recognized by specific outer membrane receptors (e.g., FepA, IroN) in Gram-negative bacteria. This binding facilitates the active transport of the entire molecule across the outer membrane, a process that is dependent on the TonB-ExbB-ExbD energy-transducing system. Once in the periplasm, the aztreonam "warhead" is released and can exert its antibacterial effect by binding to penicillin-binding protein 3 (PBP3). The inhibition of PBP3 disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.





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Mechanism of action of Antibacterial agent 63.

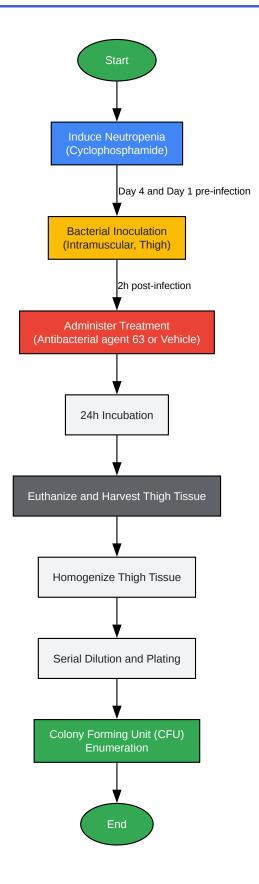
Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of **Antibacterial agent 63** in two standard mouse infection models.

Neutropenic Mouse Thigh Infection Model

This model is used to assess the bactericidal activity of the compound in a localized soft tissue infection.





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References

- 1. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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